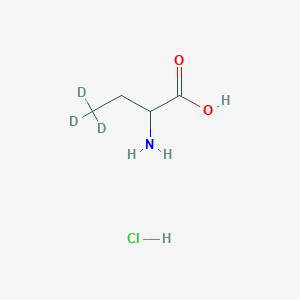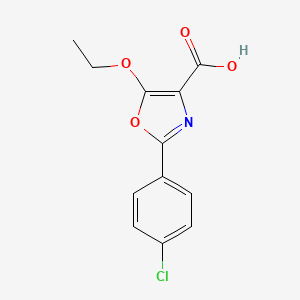
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose is a complex carbohydrate derivative belonging to the class of oligosaccharides. These compounds are composed of 3 to 10 monosaccharide units linked through glycosidic bonds . This specific compound is notable for its unique structure, which includes acetylamino and deoxy groups, as well as alpha-L-galactopyranosyl and beta-D-galactopyranosyl units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity. These methods are advantageous for large-scale production due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate-protein interactions.
Industry: It is used in the production of bioactive compounds and as a precursor for various biochemical assays
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose involves its interaction with specific molecular targets, such as glycosyltransferases and lectins. These interactions can modulate various biological pathways, including cell signaling and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Acetylamino)-2-deoxy-alpha-D-galactopyranosyl-(1->3)-O-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-alpha-D-galactopyranosyl: Similar structure but different glycosidic linkages.
6-Deoxy-alpha-L-galactopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-2-acetamido-2-deoxy-D-galactose: Similar functional groups but different monosaccharide units.
Uniqueness
The uniqueness of 2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-Alpha-L-galactopyranosyl)-Beta-D-galactopyranose lies in its specific combination of acetylamino and deoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H25NO10 |
|---|---|
Molekulargewicht |
367.35 g/mol |
IUPAC-Name |
N-[2,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
YSVYPLBRZMVZJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


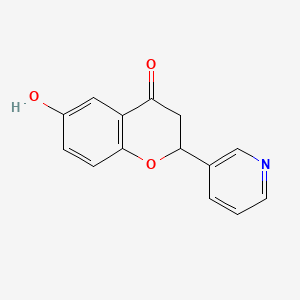
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
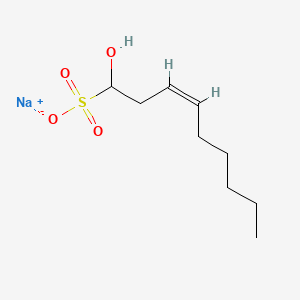
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)

![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
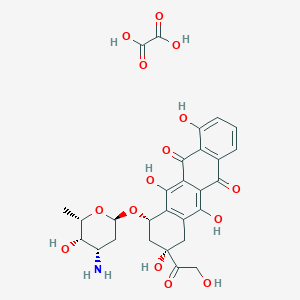

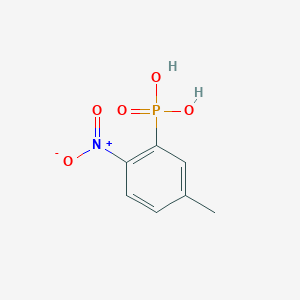
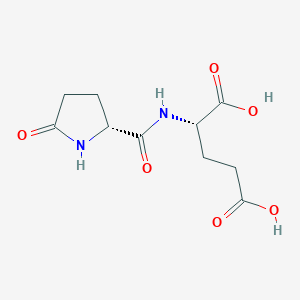
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
